molecular formula C15H22N2O B2800959 3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol CAS No. 2167852-47-1

3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol

Cat. No.: B2800959
CAS No.: 2167852-47-1
M. Wt: 246.354
InChI Key: PSVQWEOVNFHSGL-UHFFFAOYSA-N
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Description

“3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol” is a chemical compound with the CAS Number: 2167852-47-1 . It has a molecular weight of 246.35 . The IUPAC name for this compound is 3-((benzylamino)methyl)quinuclidin-3-ol . It is typically stored at room temperature and comes in a powder form .

Scientific Research Applications

Metabolism and Pharmacokinetics

  • CJ-11,972, a compound structurally similar to 3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol, has been studied for its metabolism in human liver microsomes. The major metabolic pathways involve oxidation and O-demethylation (Prakash, Lin, Colizza, & Miao, 2007).

Synthesis and Chemical Properties

  • Research on bicycles derived from tartaric acid and α-amino acids, including compounds related to this compound, explores their potential as conformationally constrained dipeptide isosteres (Guarna et al., 1999).
  • Investigations into the stereochemistry and mechanism of benzylation reactions, which include similar bicyclic compounds, provide insights into chemical reactivity and synthesis approaches (Keramane, Boyer, & Roque, 2001).

Crystallography and Structural Analysis

  • Crystallographic studies of compounds like this compound help in understanding their molecular structure and potential applications in material science or pharmacology (Sonar, Parkin, & Crooks, 2004).

Pharmaceutical Applications

  • The synthesis and structural study of esters derived from related azabicyclo[2.2.2]octan-ols, including this compound, have implications in the development of new pharmaceutical compounds (Fernández et al., 1999).
  • Modulation of selective serotonin reuptake inhibitor and 5-HT1A antagonist activity in azabicyclo[3.2.1]octane derivatives, which are structurally similar, suggests potential applications in neuropsychopharmacology (Gilbert et al., 2004).

Nanotechnology Applications

  • A study on the synthesis and characterization of Zn nanoparticles using a hetero-bicyclic compound closely related to this compound highlights the compound's potential use in nanotechnology and material science (Pushpanathan & Kumar, 2014).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

3-[(benzylamino)methyl]-1-azabicyclo[2.2.2]octan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c18-15(12-17-8-6-14(15)7-9-17)11-16-10-13-4-2-1-3-5-13/h1-5,14,16,18H,6-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVQWEOVNFHSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)(CNCC3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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